molecular formula C23H36N4O8 B116111 (E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide CAS No. 157878-05-2

(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide

Cat. No. B116111
CAS RN: 157878-05-2
M. Wt: 496.6 g/mol
InChI Key: BIKHRIBBGRUYFE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide is a natural product found in Streptomyces amakusaensis and Streptomyces with data available.

Scientific Research Applications

Chemical Reactions and Synthesis

The chemical compound (E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide is involved in various synthetic reactions. For instance, it has been used in the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, as demonstrated in studies such as the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, and others incorporating thiazolo[3,2‐a]benzimidazole moiety (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Biological Activity and Therapeutic Potentials

The compound's derivatives have shown promise in various biological activities. For instance, some derivatives exhibited moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Furthermore, certain pyrimidiopyrazole derivatives synthesized from this compound have shown outstanding in vitro antitumor activity against HepG2 cell lines, highlighting its potential in cancer research (Fahim, Elshikh, & Darwish, 2019).

Analytical and Quantitative Methods

This compound and its derivatives can be quantified and analyzed using various chromatographic methods. Techniques such as HPLC and GC, with preliminary derivatization into stable chromophores or fluorophores, are employed for this purpose (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

CAS RN

157878-05-2

Product Name

(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide

Molecular Formula

C23H36N4O8

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide

InChI

InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+

InChI Key

BIKHRIBBGRUYFE-YRNVUSSQSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O

SMILES

CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O

Canonical SMILES

CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O

synonyms

cytosaminomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide
Reactant of Route 2
(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide
Reactant of Route 3
(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide
Reactant of Route 4
(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide
Reactant of Route 5
(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide
Reactant of Route 6
(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide

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